molecular formula C8H11N3O B5434056 1-(4-amino-2,6-dimethyl-5-pyrimidinyl)ethanone

1-(4-amino-2,6-dimethyl-5-pyrimidinyl)ethanone

Cat. No.: B5434056
M. Wt: 165.19 g/mol
InChI Key: XOJARYGWVOTDHI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(4-amino-2,6-dimethyl-5-pyrimidinyl)ethanone” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4-position with an amino group and at the 2,6-positions with methyl groups. An ethanone group is attached to the 1-position of the pyrimidine ring .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 165.19244 .

Properties

IUPAC Name

1-(4-amino-2,6-dimethylpyrimidin-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-4-7(5(2)12)8(9)11-6(3)10-4/h1-3H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJARYGWVOTDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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